2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine is a novel chemical compound known for its unique molecular structure and potential applications in various scientific fields. This compound features a pyrazine ring, a piperidine ring, and a pyridine ring, each contributing to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine typically involves multiple steps, starting with the formation of the pyrazine core, followed by the introduction of the piperidine ring, and finally, the pyridine moiety. The reaction conditions often require controlled temperatures, specific solvents (such as dichloromethane or acetonitrile), and catalysts like palladium or copper.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. This method reduces the reaction time and improves the safety of the process by minimizing the handling of hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions It Undergoes
This compound undergoes several types of chemical reactions, including:
Oxidation: Can occur at various positions on the pyrazine or piperidine rings.
Reduction: Typically involves the pyridine ring, transforming it into more saturated derivatives.
Substitution: Both nucleophilic and electrophilic substitutions are feasible, particularly on the pyrazine ring.
Common Reagents and Conditions Used
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles/electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and selectivity.
Major Products Formed
Scientific Research Applications
2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine has a wide array of applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: : Used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: : Investigated for its potential as a therapeutic agent due to its ability to interact with various molecular targets.
Industry: : Employed in the development of new materials with specific properties, such as conductivity or resistance to degradation.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, altering their activity. This interaction can involve binding to active sites, inhibiting catalytic functions, or modulating signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
When compared to similar compounds, such as other trifluoromethylated pyrazine derivatives or piperidine-containing molecules, 2-Methyl-5-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine stands out due to its unique combination of rings and functional groups. This distinct structure endows it with specific reactivity and interactions that are not observed in its analogs.
Similar Compounds
2,5-Dimethylpyrazine
2-Methyl-5-trifluoromethylpyrazine
N-(Piperidin-1-ylcarbonyl)pyridine
This compound's uniqueness lies in its combination of a trifluoromethyl group, pyridine ring, and pyrazine core, offering a diverse range of applications and interactions in scientific research.
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-12-9-23-14(10-22-12)17(26)25-7-5-13(6-8-25)11-27-16-4-2-3-15(24-16)18(19,20)21/h2-4,9-10,13H,5-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSVCQSBYVZBBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.